![molecular formula C18H14ClNO5S2 B2886467 Methyl 3-(2-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate CAS No. 900018-88-4](/img/structure/B2886467.png)
Methyl 3-(2-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-(2-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate” is a chemical compound with the molecular formula C18H14ClNO5S2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C18H14ClNO5S2 . The presence of various functional groups such as sulfonyl, amino, phenoxy, and thiophene carboxylate in its structure could potentially influence its chemical behavior and interactions.Physical And Chemical Properties Analysis
This compound has a predicted density of 1.469±0.06 g/cm3 and a predicted boiling point of 542.4±60.0 °C .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
The synthesis of related thiophene derivatives often involves reactions that yield heterocyclic compounds, which are of significant interest due to their potential applications in materials science and pharmaceuticals. For instance, Stephens et al. (1999) describe the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates, which represents a method potentially applicable to the synthesis of Methyl 3-(2-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate. This process involves the reaction of 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitriles with methyl thioglycolate, highlighting a pathway for introducing sulfonyl and amino groups onto a thiophene ring (Stephens, Price, & Sowell, 1999).
Biological Applications
Thiophene derivatives, including those similar to Methyl 3-(2-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate, have been studied for their biological activities. For example, Lepailleur et al. (2014) investigated the genotoxic and carcinogenic potentials of methyl 3‐amino‐4‐methylthiophene‐2‐carboxylate, a compound structurally related to Methyl 3-(2-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate, using in vitro and in silico methodologies. These studies are crucial for understanding the toxicological profiles of thiophene derivatives and their safety for potential therapeutic use (Lepailleur et al., 2014).
Potential Antimicrobial Applications
Sah et al. (2014) synthesized formazans from a Mannich base derived from a thiadiazole compound that includes structural features reminiscent of Methyl 3-(2-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate. These compounds exhibited moderate antimicrobial activity against various bacterial and fungal strains, suggesting that derivatives of Methyl 3-(2-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate could potentially be explored for antimicrobial properties (Sah, Bidawat, Seth, & Gharu, 2014).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-[2-[(4-chlorophenyl)sulfonylamino]phenoxy]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO5S2/c1-24-18(21)17-16(10-11-26-17)25-15-5-3-2-4-14(15)20-27(22,23)13-8-6-12(19)7-9-13/h2-11,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRKMUAILHEWRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-benzoyl-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2886384.png)
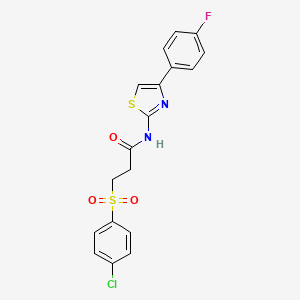
![1-(3-chlorophenyl)-3-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2886386.png)

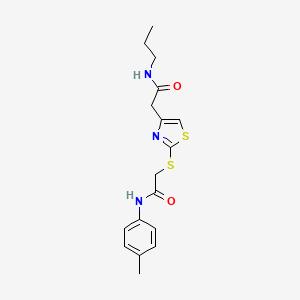

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B2886390.png)
![2-methyl-3-phenyl-8-(4-phenylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2886396.png)
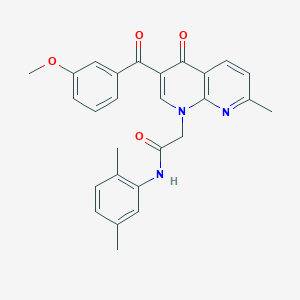
![methyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2886401.png)
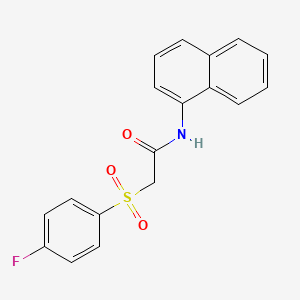
![1-(2,3-dimethylphenyl)-4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2886404.png)
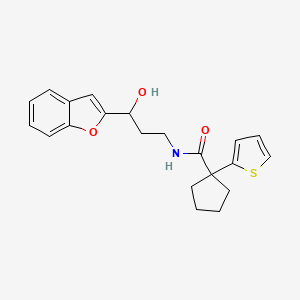
![Ethyl 4-[[2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2886406.png)